![molecular formula C9H9BrFNO B1289994 N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide CAS No. 633335-80-5](/img/structure/B1289994.png)
N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide
Overview
Description
N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide is a chemical compound with the CAS Number: 633335-80-5 . It has a molecular weight of 246.08 .
Molecular Structure Analysis
The InChI code for N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide is1S/C9H9BrFNO/c1-5-3-7(10)8(11)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13)
. This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide is a solid at room temperature . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Antimicrobial Applications
N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide: may exhibit antimicrobial properties due to the presence of bromine and fluorine atoms, which are known for their biocidal effects. Compounds with similar structures have been reported to have antimicrobial effects . This suggests potential use in developing new antibiotics or disinfectants.
Organic Synthesis
The compound could serve as an intermediate in organic synthesis. The bromine atom, in particular, makes it a good candidate for further functionalization through various organic reactions, such as Suzuki coupling, which is used to synthesize biaryl structures .
OLED Applications
Given the structural similarity to other aromatic compounds used in OLED technology, N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide could potentially be used as a precursor for synthesizing thermally activated delayed fluorescence (TADF) dyes . These dyes are crucial for improving the efficiency and lifespan of OLED devices.
Anti-inflammatory and Antitumor Applications
The compound’s structural analogs have found use in the synthesis of active pharmaceutical ingredients (APIs) for antitumor and anti-inflammatory medications . This indicates that N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide could be explored for similar pharmacological activities.
Safety and Hazards
properties
IUPAC Name |
N-(4-bromo-5-fluoro-2-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-5-3-7(10)8(11)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEWAUIVDCPPQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630226 | |
Record name | N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
633335-80-5 | |
Record name | N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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